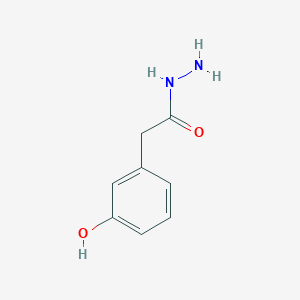
2-(3-Hydroxyphenyl)acetohydrazide
描述
2-(3-Hydroxyphenyl)acetohydrazide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydrazide and features a hydroxyphenyl group attached to an acetohydrazide moiety.
作用机制
Target of Action
It is known that hydrazide-hydrazone compounds, which include 2-(3-hydroxyphenyl)acetohydrazide, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that molecules containing a thiazole ring, which is similar to the structure of this compound, can behave unpredictably when entering physiological systems . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
It is known that the biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways . In the CoA-independent non-β-oxidative pathway, the t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase by removing its acetate moiety .
Result of Action
It is known that hydrazide-hydrazone compounds, which include this compound, can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the environment can affect the action of many compounds, including those with structures similar to this compound .
生化分析
Biochemical Properties
2-(3-Hydroxyphenyl)acetohydrazide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . This inhibition is significant as it can affect the metabolism and excretion of various endogenous and exogenous compounds. Additionally, this compound interacts with other enzymes and proteins, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-glucuronidase can lead to changes in the cellular levels of glucuronides, impacting cellular detoxification processes . Furthermore, this compound has shown antimicrobial activity, indicating its potential to affect microbial cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibition of β-glucuronidase involves binding to the enzyme’s active site, preventing the hydrolysis of glucuronides . This binding interaction is crucial for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include the degradation of 3-phenylpropanoate and 3-(3-hydroxyphenyl)propanoate to 2-hydroxypentadienoate . These metabolic pathways are essential for understanding the compound’s bioavailability and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-(3-Hydroxyphenyl)acetohydrazide can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction typically involves refluxing the mixture in ethanol for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
化学反应分析
Types of Reactions: 2-(3-Hydroxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrazine derivatives.
Substitution: Various substituted hydrazides and hydrazones.
科学研究应用
Chemistry: Used as a building block for synthesizing heterocyclic compounds and Schiff bases.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
相似化合物的比较
Cyanoacetohydrazide: Another hydrazide derivative used in the synthesis of heterocyclic compounds.
Phenoxyacetohydrazide: Known for its β-glucuronidase inhibition activity.
Indole derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities
Uniqueness: 2-(3-Hydroxyphenyl)acetohydrazide is unique due to its specific structural features, such as the hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .
属性
IUPAC Name |
2-(3-hydroxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-2-1-3-7(11)4-6/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKMWAWFJGJIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


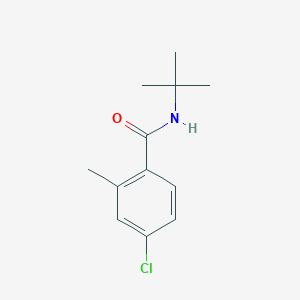
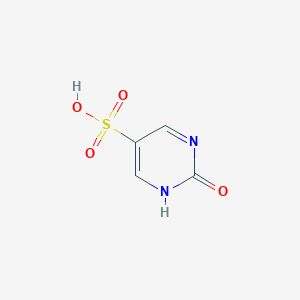
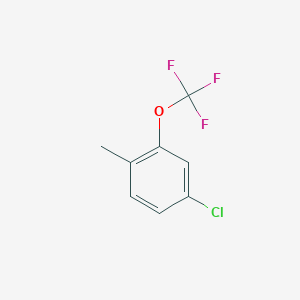

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)
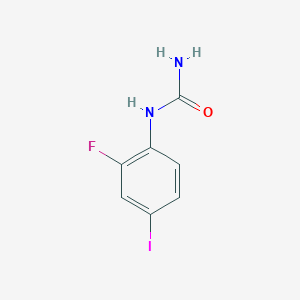

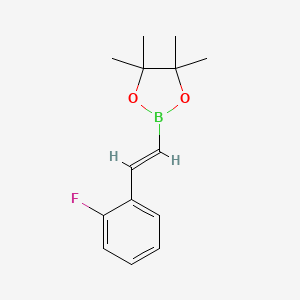
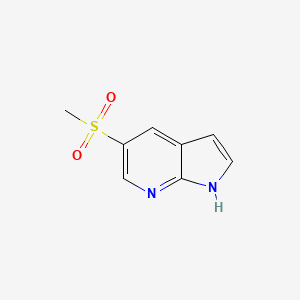
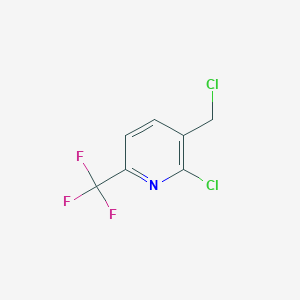
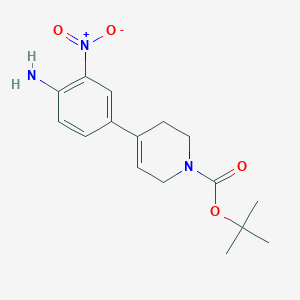
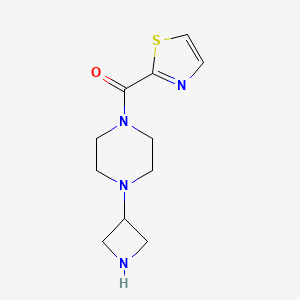
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)
![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)
